molecular formula C34H39N7O4 B549404 MCL0020 CAS No. 475498-26-1

MCL0020

Cat. No.: B549404
CAS No.: 475498-26-1
M. Wt: 609.7 g/mol
InChI Key: FJFLYSMWSRRMRO-OIFRRMEBSA-N
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Description

The compound “MCL0020” is a complex organic molecule It features multiple functional groups, including amides and amino groups, and is characterized by the presence of naphthalene rings

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Biochemical Probes: Used to study protein-ligand interactions.

    Enzyme Inhibitors: Potential inhibitors of specific enzymes.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals.

    Therapeutic Agents: Investigated for their potential therapeutic effects.

Industry

    Materials Science: Used in the development of new materials with specific properties.

    Chemical Sensors: Potential use in the development of sensors for detecting specific molecules.

Biochemical Analysis

Biochemical Properties

MCL0020 has been found to interact with the melanocortin MC4 receptor . It inhibits the binding of [125 I ] [N1e 4, D -Phe 7 ]α-MSH to membranes of COS-1 cells with IC50 values of 11.63 . This interaction with the MC4 receptor is believed to be the primary biochemical reaction involving this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It dose-dependently and significantly attenuates restraint stress-induced anorexia without affecting food intake . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the melanocortin MC4 receptor . It acts as an antagonist, inhibiting the binding of [125 I ] [N1e 4, D -Phe 7 ]α-MSH to the receptor and thereby influencing gene expression .

Temporal Effects in Laboratory Settings

Given its role as a potent and selective melanocortin MC4 receptor antagonist, it is likely that its effects would be observable over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

This compound has been shown to attenuate swim stress-induced anxiogenic-like behavior in light/dark exploration tests in mice . It also significantly reverses stress-induced anorexia in rats . These effects were observed to be dose-dependent .

Metabolic Pathways

Given its interaction with the melanocortin MC4 receptor, it is likely that it is involved in pathways related to this receptor .

Transport and Distribution

Given its interaction with the melanocortin MC4 receptor, it is likely that it is transported to and distributed within cells in a manner related to this receptor .

Subcellular Localization

Given its interaction with the melanocortin MC4 receptor, it is likely that it is localized to the same subcellular compartments as this receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of peptide bonds and the introduction of naphthalene rings. Typical synthetic routes may involve:

    Peptide Bond Formation: Using coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.

    Naphthalene Ring Introduction: Through Friedel-Crafts acylation or alkylation reactions.

    Amidation Reactions: Using acyl chlorides or anhydrides with amines.

Industrial Production Methods

Industrial production of such complex molecules often involves:

    Optimization of Reaction Conditions: To maximize yield and purity.

    Use of Catalysts: To enhance reaction rates.

    Purification Techniques: Such as crystallization, chromatography, and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene rings.

    Reduction: Reduction of amide groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the naphthalene rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as KMnO₄ or CrO₃.

    Reducing Agents: Such as LiAlH₄ or NaBH₄.

    Substitution Reagents: Such as halogens or nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce primary or secondary amines.

Comparison with Similar Compounds

Similar Compounds

    Peptides: Similar in structure due to the presence of peptide bonds.

    Naphthalene Derivatives: Similar due to the presence of naphthalene rings.

    Amides: Similar due to the presence of amide functional groups.

Properties

IUPAC Name

(2S)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N7O4/c1-21(42)39-30(20-23-13-15-25-8-3-5-10-27(25)18-23)33(45)40-28(11-6-16-38-34(36)37)32(44)41-29(31(35)43)19-22-12-14-24-7-2-4-9-26(24)17-22/h2-5,7-10,12-15,17-18,28-30H,6,11,16,19-20H2,1H3,(H2,35,43)(H,39,42)(H,40,45)(H,41,44)(H4,36,37,38)/t28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFLYSMWSRRMRO-OIFRRMEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does MCL0020 interact with MC4R and what are the downstream effects?

A1: this compound acts as a selective antagonist of MC4R, meaning it binds to the receptor and blocks its activation by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH). [, , , ] This blockade disrupts the downstream signaling pathways usually activated by MC4R, which are involved in regulating energy balance and appetite. Specifically, this compound has been shown to attenuate the hypophagic (appetite-reducing) effects of serotonin and leptin in animal models. [, , ]

Q2: What is the role of this compound in studying the interaction between the melanocortin system and other neurotransmitter systems involved in appetite control?

A2: Research suggests that the melanocortin system interacts with other neurotransmitter systems, like the corticotropin-releasing factor (CRF) and histamine systems, to regulate food intake. [, , ] this compound has been instrumental in dissecting these interactions. For example, studies in neonatal chickens have shown that pre-treatment with this compound attenuates the hypophagic effects of both glutamate and leptin, suggesting that these effects are mediated, at least in part, by MC4R activation. [, , ] These findings highlight the complex interplay between different neuronal pathways in regulating appetite and suggest that MC4R plays a crucial role in this process.

Q3: Has this compound been used to investigate the pharmacological differences between MC4R subtypes?

A3: Yes, studies have used this compound to investigate the pharmacological differences between MC4R subtypes, particularly in species with multiple MC4R isoforms. For instance, research in rainbow trout identified four distinct MC4R isoforms (omMc4ra1, omMc4ra2, omMc4rb1, and omMc4rb2). [] Interestingly, this compound exhibited biased allosteric modulation of the omMc4rb1 isoform, selectively activating its ERK1/2 signaling pathway while having minimal impact on its Gs-cAMP signaling. [] This selectivity highlights the potential for developing subtype-specific MC4R modulators for therapeutic purposes.

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